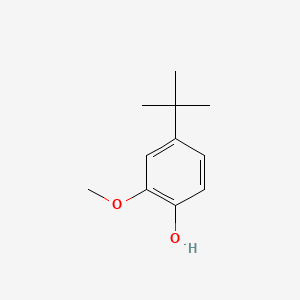

4-Tert-butyl-2-methoxyphenol

Description

BenchChem offers high-quality 4-Tert-butyl-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERZNTMEVJWJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202161 | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-27-2, 53894-31-8 | |

| Record name | 4-(1,1-Dimethylethyl)-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37987-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Tert-butyl-2-methoxyphenol chemical properties and structure

Executive Summary

4-Tert-butyl-2-methoxyphenol (CAS: 37987-27-2), often referred to as 4-tert-butylguaiacol (4-TBG) , is a specialized phenolic antioxidant and chemical intermediate.[1] While structurally related to the widely used food preservative Butylated Hydroxyanisole (BHA) , 4-TBG is a distinct isomer with unique physicochemical properties and reactivity profiles.

Unlike commercial BHA (which is predominantly 2-tert-butyl-4-methoxyphenol), 4-TBG features a para-tert-butyl substituent relative to the hydroxyl group. This structural variation significantly alters its radical scavenging kinetics and susceptibility to oxidative coupling, making it a critical model compound in lignin peroxidase studies and a specific intermediate in the synthesis of high-performance polymers and pharmaceutical precursors.

Chemical Identity & Structural Differentiation

To ensure scientific accuracy, it is imperative to distinguish 4-TBG from its commercial isomers.

| Feature | 4-Tert-butyl-2-methoxyphenol (4-TBG) | 2-Tert-butyl-4-methoxyphenol (BHA) |

| CAS Number | 37987-27-2 | 121-00-6 |

| Common Name | 4-tert-butylguaiacol | BHA (3-BHA isomer) |

| Structure | Guaiacol core with para-t-butyl | 4-Methoxyphenol core with ortho-t-butyl |

| Steric Environment | Low steric hindrance at -OH (Reactive) | High steric hindrance at -OH (Stable Radical) |

| Primary Utility | Lignin model, Monomer, Intermediate | Food Preservative, Radical Trap |

Structural Visualization

The following diagram contrasts the substitution patterns that dictate the reactivity differences between 4-TBG and BHA.

Figure 1: Structural Activity Relationship (SAR) comparison between 4-TBG and BHA. The para-position of the tert-butyl group in 4-TBG facilitates oxidative coupling, whereas the ortho-position in BHA stabilizes the radical for preservation.

Physicochemical Profile

Data for 4-TBG is often conflated with BHA. The following properties are specific to the 37987-27-2 isomer.

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₆O₂ | Sigma-Aldrich [1] |

| Molecular Weight | 180.25 g/mol | PubChem [2] |

| Physical State | Viscous oil or low-melting solid | Derived from Guaiacol analogs |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water | Lipophilic nature |

| Acidity (pKa) | ~10.2 (Predicted) | Phenolic -OH |

| LogP | ~3.0 | Hydrophobic |

Synthesis & Manufacturing

The synthesis of 4-TBG is achieved via the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol). This process favors para-substitution due to the directing effects of the hydroxyl and methoxy groups, although ortho-substitution (position 6) is a minor competing pathway.

Protocol: Acid-Catalyzed Alkylation

Reagents: Guaiacol, Isobutylene (or MTBE), Sulfuric Acid (Catalyst).

-

Preparation: Guaiacol is dissolved in a solvent (e.g., toluene) or used neat.

-

Catalysis: Concentrated H₂SO₂ or a solid acid catalyst (e.g., Amberlyst-15) is added (1-5 mol%).

-

Alkylation: Isobutylene gas is bubbled through the mixture at 60-80°C. Alternatively, Methyl tert-butyl ether (MTBE) can be used as the alkylating agent, generating methanol as a byproduct.

-

Purification: The reaction mixture is neutralized and fractionally distilled. The para-isomer (4-TBG) typically has a higher boiling point than the ortho-isomer (6-tert-butylguaiacol) and unreacted guaiacol.

Figure 2: Synthesis pathway via Friedel-Crafts alkylation.[2] The para-selectivity is driven by the steric hindrance of the methoxy group at the ortho-position.

Reactivity & Applications in Research

Lignin Degradation Model

4-TBG is extensively used as a model compound in lignin peroxidase (LiP) and laccase research. Its structure mimics the guaiacyl units found in lignin polymers.

-

Mechanism: Enzymatic oxidation of 4-TBG generates a phenoxy radical.

-

Outcome: Unlike BHA, which traps radicals, the 4-TBG radical undergoes C-C coupling (dimerization) to form 6,6'-biphenyl structures [3]. This mimics the cross-linking and polymerization processes observed in natural lignin biosynthesis and biodegradation.

Antioxidant Mechanism (HAT vs. SET)

While less common than BHA in food, 4-TBG exhibits antioxidant activity via Hydrogen Atom Transfer (HAT) .

-

Kinetics: The lack of bulky ortho-substituents allows for faster initial reaction with free radicals (ROO•) compared to BHA.[3]

-

Stability: The resulting phenoxy radical is less stable, making 4-TBG more suitable as a polymerization inhibitor (sacrificial antioxidant) rather than a long-term preservative.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

To evaluate the antioxidant potential of 4-TBG relative to BHA.

-

Stock Solution: Prepare a 1 mM solution of 4-TBG in methanol.

-

DPPH Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (deep purple).

-

Reaction: Mix 1 mL of 4-TBG solution with 3 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

-

Note: 4-TBG typically shows rapid initial scavenging but may exhibit complex kinetics due to secondary coupling reactions.

-

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent auto-oxidation, which results in a brown discoloration (formation of quinones).

References

-

Sigma-Aldrich. (2024). 4-Tert-butyl-2-methoxyphenol Product Sheet. Link

-

PubChem. (2024). Compound Summary: 4-tert-butyl-2-methoxyphenol.[1][4] National Library of Medicine. Link

-

USDA Forest Service. (1983). Lignin-degrading enzyme from Phanerochaete chrysosporium: Purification, characterization, and catalytic properties. PNAS. Link

-

Kalliola, A., et al. (2014). Lignin oxidation reactions: Synthesis of model compounds. BioResources. Link

Sources

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2-methoxyphenol

Introduction: The Significance of 4-Tert-butyl-2-methoxyphenol in Modern Chemistry

4-Tert-butyl-2-methoxyphenol, a key component of the antioxidant butylated hydroxyanisole (BHA), is a compound of significant industrial and pharmaceutical interest. Its primary function lies in its ability to scavenge free radicals, thereby preventing oxidative degradation in a wide array of products, including foodstuffs, cosmetics, and pharmaceuticals. The commercial form of BHA is typically a mixture of isomers, with 4-tert-butyl-2-methoxyphenol being the more active and, therefore, more desirable isomer for many high-purity applications. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable compound, offering a critical analysis of each method's underlying principles, practical execution, and comparative merits.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of 4-tert-butyl-2-methoxyphenol can be broadly categorized into two main strategies: the direct alkylation of a methoxyphenol precursor and more selective methods designed to circumvent the formation of undesirable isomers. This guide will delve into the most prevalent and innovative of these routes.

Method 1: Friedel-Crafts Alkylation of p-Methoxyphenol

The traditional and most widely employed industrial method for the synthesis of 4-tert-butyl-2-methoxyphenol is the Friedel-Crafts alkylation of p-methoxyphenol.[1] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-methoxyphenol.

Reaction Mechanism:

The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the formation of a tert-butyl carbocation from a tert-butylating agent, such as tert-butanol or isobutylene.[1][2] This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of p-methoxyphenol. The hydroxyl and methoxy groups of the substrate are ortho-, para-directing; however, the para position is blocked, leading to substitution at the ortho positions. The directing influence of the substituents and the steric hindrance of the bulky tert-butyl group result in the formation of a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.[3]

Diagram: Friedel-Crafts Alkylation of p-Methoxyphenol

Caption: Friedel-Crafts alkylation of p-methoxyphenol.

Comparative Performance of Catalysts:

The choice of catalyst is a critical parameter in this synthesis, influencing not only the reaction rate but also the isomeric ratio of the products.

| Catalyst Type | Specific Example | Temperature (°C) | Key Findings & Selectivity | Reported Conversion/Yield |

| Brønsted Acid | Sulfuric Acid | 80-120 | High activity but can lead to side reactions and corrosion issues. | High conversion, but selectivity for the 2-isomer can be moderate. |

| Lewis Acid | Aluminum Chloride | 70-100 | Very active, but moisture sensitive and can be difficult to handle and remove. | Good conversion, often with a slight preference for the 2-isomer. |

| Solid Acid | Zeolites (e.g., H-Y, H-Beta) | 120-180 | Reusable, environmentally friendly, and can offer shape selectivity. Acidity and pore structure are key.[4][5] | High conversion with tunable selectivity based on zeolite type and conditions.[4] |

| Solid Superacid | Sulfated Zirconia | 100-150 | High activity at lower temperatures compared to zeolites.[4] | High conversion and good selectivity for C-alkylated products.[4] |

Experimental Protocol: Friedel-Crafts Alkylation of p-Methoxyphenol using a Solid Acid Catalyst

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature controller.

-

Reagent Charging: Charge the flask with p-methoxyphenol and a suitable solvent, such as cyclohexane.

-

Catalyst Addition: Add the solid acid catalyst (e.g., a calcined zeolite) to the mixture with stirring.

-

Alkylation: Heat the reaction mixture to the desired temperature (typically between 120-180°C). Add the alkylating agent (tert-butanol or isobutylene) dropwise or as a controlled gas flow.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the products.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to recover the solid catalyst.

-

Purification: Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted phenol and then with water until neutral.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, requires further purification, typically by fractional distillation or crystallization.

Diagram: Experimental Workflow for Friedel-Crafts Alkylation

Caption: Workflow for Friedel-Crafts alkylation.

Method 2: Selective Methylation of 2-tert-butylhydroquinone

To overcome the challenge of isomer separation inherent in the Friedel-Crafts alkylation of p-methoxyphenol, a more modern and highly selective method has been developed. This approach involves the selective methylation of 2-tert-butylhydroquinone.[1][6]

Causality of Selectivity:

The key to this method's success lies in the principle of steric hindrance. The bulky tert-butyl group on the 2-position of the hydroquinone ring sterically hinders the adjacent hydroxyl group. By employing a sterically hindered base, the more accessible hydroxyl group at the 4-position is selectively deprotonated. Subsequent reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, proceeds preferentially at the 4-position, yielding the desired 2-tert-butyl-4-methoxyphenol with high purity.[6]

Experimental Protocol: Selective Methylation of 2-tert-butylhydroquinone

-

Reaction Setup: In a moisture-free atmosphere (e.g., under nitrogen or argon), equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reagent Charging: Dissolve 2-tert-butylhydroquinone in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Deprotonation: Slowly add a sterically hindered base (e.g., potassium tert-butoxide or sodium hydride) to the solution at a controlled temperature (typically cooled in an ice bath). The choice of base is critical for selectivity.[6]

-

Methylation: Once the deprotonation is complete, add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, quench the reaction by carefully adding water or a saturated ammonium chloride solution.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield high-purity 4-tert-butyl-2-methoxyphenol.

Method 3: Methoxylation of 4-bromo-2-tert-butylphenol

Another highly selective route to pure 2-tert-butyl-4-methoxyphenol involves the reaction of 4-bromo-2-tert-butylphenol with a methoxide.[3] This method circumvents the formation of the 3-isomer by starting with a precursor that already has the tert-butyl group in the desired position.

Reaction Principle:

This synthesis pathway is a nucleophilic aromatic substitution reaction. The bromine atom at the 4-position is replaced by a methoxy group from a methoxide source, such as sodium methoxide. The reaction is typically carried out in the presence of a catalyst and a formamide, such as N,N-dimethylformamide (DMF), which acts as a polar aprotic solvent to facilitate the reaction.[3] This process can yield substantially pure (>99%) 2-tert-butyl-4-methoxyphenol.[3]

Reaction Conditions:

The reaction is generally performed at elevated temperatures, typically between 70°C and the reflux temperature of the reaction mixture.[3] When methanol is used as the solvent, a preferred temperature range is 90° to 95°C.[3]

Safety and Handling Considerations

The synthesis of 4-tert-butyl-2-methoxyphenol involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]

-

Handling of Reagents:

-

Acids: Strong acids like sulfuric acid are corrosive and should be handled with extreme care.

-

Bases: Strong bases like sodium hydride are flammable solids and react violently with water.

-

Solvents: Organic solvents are often flammable and should be kept away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Strategic Approach to Synthesis

The synthesis of high-purity 4-tert-butyl-2-methoxyphenol is achievable through several synthetic routes. The traditional Friedel-Crafts alkylation of p-methoxyphenol remains a viable industrial method, particularly when coupled with efficient purification techniques to remove the isomeric byproduct. However, for applications demanding high purity and seeking to avoid complex purification steps, the selective methylation of 2-tert-butylhydroquinone or the methoxylation of 4-bromo-2-tert-butylphenol present more elegant and highly selective alternatives. The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability of starting materials, desired purity levels, scalability, and economic considerations. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this important antioxidant.

References

- Process for preparing 2-tert-butyl-4-methoxyphenol. (1990). U.S. Patent 4,898,993.

-

Leah4sci. (2014, March 6). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Scribd. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). TERTIARY BUTYLHYDROQUINONE. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-tert-butylphenol. PrepChem.com. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

- Process for the alkylation of phenols. (2017). WIPO Patent WO2017042181A1.

-

Takeda, K., Igarashi, D., & Oku, N. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 80(19), 6095-6102. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. (2018). WIPO Patent WO2018214630A1.

-

Wang, J., & Wang, Y. (2010). Study on process of selective synthesis of 2-tert-butylhydroquinone. FandD Scientific Research. Retrieved from [Link]

-

Li, Y., Liu, S., & Li, X. (2008). Tert-butylation of p-methoxyphenol over dealuminated Y zeolite. Catalysis Communications, 9(6), 1159-1163. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

- A process for the preparation of tertiary butyl phenol. (2018). WIPO Patent WO2018073835A1.

- 2-tertiary-butyl hydroquinone preparation method. (2006). Chinese Patent CN1762944A.

-

Li, Y., Liu, S., & Li, X. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Materials, 13(18), 4181. Retrieved from [Link]

- Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ). (2011). Chinese Patent CN102173981A.

-

Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 2-tert-butyl-4-methoxyphenol - Registration Dossier. ECHA. Retrieved from [Link]

-

Wang, J., & Wang, Y. (2018). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 3(11), 15993-16000. Retrieved from [Link]

-

Wang, Y., & Xu, J. (2009). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1636. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Tert-butylation of phenols. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. echa.europa.eu [echa.europa.eu]

Biological activity and pharmacological effects of 4-Tert-butyl-2-methoxyphenol

Technical Monograph: Biological Activity and Pharmacological Effects of 4-Tert-butyl-2-methoxyphenol

Executive Summary & Chemical Identity

4-Tert-butyl-2-methoxyphenol , commonly referred to in technical literature as 4-tert-butylguaiacol , is a phenolic compound distinct from the widely used antioxidant Butylated Hydroxyanisole (BHA). While BHA is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, the subject of this guide is the specific isomer where the methoxy group is at the ortho position (2-) and the tert-butyl group is at the para position (4-) relative to the phenolic hydroxyl.

This structural distinction is critical for researchers, as it dictates the molecule's specific enzymatic interactions, oxidation potential, and pharmacological risks (specifically melanocytotoxicity).

Chemical Profile:

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.25 g/mol

Table 1: Structural Comparison of Related Phenolic Compounds

| Compound | Structure | Primary Activity | Key Pharmacological Risk |

| 4-Tert-butyl-2-methoxyphenol | 4-tBu, 2-OMe | Ligninase Substrate, Antioxidant | Potential Melanocytotoxicity (SAR inferred) |

| BHA (Isomer 1) | 2-tBu, 4-OMe | Food Antioxidant | Endocrine Disruption (High Dose) |

| 4-Tert-butylphenol (4-TBP) | 4-tBu, No OMe | Industrial Intermediate | Potent Depigmenting Agent (Vitiligo) |

| Mequinol (4-MP) | 4-OMe, No tBu | Depigmenting Drug | Melanocyte toxicity |

Mechanism of Action

The biological activity of 4-tert-butyl-2-methoxyphenol is governed by two primary mechanisms: Phenolic Radical Scavenging and Enzymatic Oxidative Coupling .

Antioxidant & Radical Scavenging Activity

Like its guaiacol parent, this molecule acts as a hydrogen atom donor. Upon interaction with Reactive Oxygen Species (ROS), the phenolic hydrogen is abstracted, generating a phenoxy radical. The tert-butyl group at the para position provides steric hindrance and electronic stabilization (inductive effect), increasing the lifetime of the radical and preventing rapid propagation of oxidation chains.

Enzymatic Oxidation (Ligninase/Laccase Substrate)

Research identifies 4-tert-butyl-2-methoxyphenol as a specific substrate for ligninolytic enzymes (e.g., Lignin Peroxidase from Phanerochaete chrysosporium). Unlike simple phenols that may degrade chaotically, this compound undergoes a controlled oxidative coupling reaction.

-

Mechanism: The enzyme abstracts a single electron, forming a cation radical/phenoxy radical.

-

Outcome: These radicals preferentially couple at the 6-position (ortho to the phenol, meta to the t-butyl), leading to the formation of stable C-C linked dimers (6,6'-dehydrodimer).

Visualization: Oxidative Coupling Pathway The following diagram illustrates the enzymatic transformation of 4-tert-butyl-2-methoxyphenol.

Caption: Enzymatic oxidation pathway of 4-tert-butylguaiacol yielding the stable 6,6'-dehydrodimer via radical coupling.

Pharmacological Profile & Toxicology

Structure-Activity Relationship (SAR): Melanocytotoxicity

Researchers must exercise extreme caution regarding the potential for chemical leukoderma (depigmentation) .

-

The Pharmacophore: The 4-tert-butylphenol (4-TBP) moiety is a known pharmacophore for inducing occupational vitiligo. 4-TBP acts as a structural analogue of Tyrosine (the precursor of melanin).

-

Mechanism: It binds to Tyrosinase , the rate-limiting enzyme in melanogenesis. Instead of being converted to melanin, it is processed into reactive quinone species that induce high levels of oxidative stress specifically within melanocytes, leading to apoptosis.

-

Risk Assessment: 4-tert-butyl-2-methoxyphenol retains the critical para-tert-butyl group. While the ortho-methoxy group alters steric access, the compound should be treated as a suspected melanocytotoxin . Direct contact with skin should be strictly avoided in formulation development unless depigmentation is the intended therapeutic endpoint.

Cytotoxicity Profile

-

Target Cells: Melanocytes (High sensitivity), Keratinocytes (Moderate sensitivity), Fibroblasts (Low sensitivity).

-

Pathway: ROS generation

Mitochondrial depolarization

Experimental Protocols

The following protocols are designed for validating the activity of 4-tert-butyl-2-methoxyphenol in a controlled research setting.

Protocol A: Enzymatic Dimerization Assay (Laccase Model)

Purpose: To verify the compound's susceptibility to oxidative coupling and stability of the radical intermediate.

-

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 5.0.

-

Enzyme: Laccase (from Trametes versicolor), 10 U/mL stock.

-

Substrate: 4-Tert-butyl-2-methoxyphenol (10 mM in Ethanol).

-

-

Procedure:

-

In a quartz cuvette, mix 980 µL Buffer and 10 µL Substrate.

-

Initiate reaction with 10 µL Laccase solution.

-

Detection: Monitor UV-Vis absorbance scan (200–600 nm) every 30 seconds for 10 minutes.

-

Endpoint: Look for the emergence of a new peak (typically bathochromic shift) indicating dimer formation, distinct from the monomer peak.

-

-

Validation: Run a control with 4-TBP (no methoxy) to observe differences in coupling rates.

Protocol B: DPPH Radical Scavenging Assay

Purpose: To quantify antioxidant capacity relative to Trolox.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation:

-

Add 100 µL of test compound (varying concentrations: 5–100 µM) to 100 µL DPPH solution in a 96-well plate.

-

Incubate in the dark at Room Temperature for 30 minutes.

-

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

-

Causality Check: The tert-butyl group should provide a kinetic stability that may make the scavenging rate slower but more sustained compared to unsubstituted guaiacol.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8456, Butylated Hydroxyanisole (Isomer Comparison). PubChem. Available at: [Link]

-

Yang, F., et al. (2000). The Cytotoxicity and Apoptosis Induced by 4-Tertiary Butylphenol in Human Melanocytes are Independent of Tyrosinase Activity. Journal of Investigative Dermatology. Available at: [Link]

-

Tien, M., & Kirk, T. K. (1983). Lignin-degrading enzyme from Phanerochaete chrysosporium: Purification, characterization, and catalytic properties.[4] Proceedings of the National Academy of Sciences. Available at: [Link]

-

Waldvogel, S. R., et al. (2011). Electrochemical Anodic Oxidative Coupling of Guaiacol Derivatives. Chemical Reviews (Cited in context of anodic oxidation). Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. CAS 37987-27-2: 4-(1,1-Dimethylethyl)-2-methoxyphenol [cymitquimica.com]

- 3. WO2019106142A1 - Compositions comprising 4-alkoxyphenol and 2-alkoxyphenol, and process for producing same - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. 4-TERT-BUTYL-2-METHOXYPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Physical characteristics and stability of 4-Tert-butyl-2-methoxyphenol

An In-Depth Technical Guide to the Physical Characteristics and Stability of 2-tert-Butyl-4-methoxyphenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Nomenclature and Significance

This guide provides a comprehensive technical overview of the physical properties and chemical stability of the hindered phenolic antioxidant commonly known as 2-tert-butyl-4-methoxyphenol. It is important to address a point of potential confusion regarding its nomenclature. While the query specified "4-Tert-butyl-2-methoxyphenol," the vast majority of scientific literature, commercial supply, and regulatory documentation refers to the isomeric structure 2-tert-butyl-4-methoxyphenol (CAS No. 121-00-6) . This isomer, along with 3-tert-butyl-4-methoxyphenol, is a primary component of the widely used antioxidant Butylated Hydroxyanisole (BHA)[1][2][3][4][5]. Given its industrial and scientific relevance, this guide will focus on the well-documented 2-tert-butyl-4-methoxyphenol, hereafter referred to by its common name or as BHA, where appropriate.

As a hindered phenolic antioxidant, this compound is of critical importance in the pharmaceutical, food, cosmetic, and polymer industries for its ability to prevent oxidative degradation, thereby extending the shelf-life and ensuring the integrity of a vast array of products[3][5][6]. This document is intended for researchers, formulation scientists, and quality control professionals, offering not just data, but the scientific rationale behind its properties and the methodologies used to validate its stability.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. These characteristics dictate its behavior in various matrices, its handling requirements, and its compatibility with other substances.

The molecular structure of 2-tert-butyl-4-methoxyphenol is defined by a phenol ring substituted with a hydroxyl group, a methoxy group para to the hydroxyl, and a bulky tert-butyl group ortho to the hydroxyl. This specific arrangement is crucial to its function as a hindered antioxidant.

Table 1: Key Physicochemical Properties of 2-tert-Butyl-4-methoxyphenol

| Property | Value | Source(s) |

| IUPAC Name | 2-tert-butyl-4-methoxyphenol | [1] |

| Synonyms | BHA, 3-tert-Butyl-4-hydroxyanisole | [1][4] |

| CAS Number | 121-00-6 | [2][7] |

| Molecular Formula | C₁₁H₁₆O₂ | [2][8] |

| Molecular Weight | 180.24 - 180.25 g/mol | [2][8] |

| Appearance | White to slightly yellow or tan waxy solid/crystals | [3][9][10] |

| Odor | Faint, characteristic, aromatic | [3] |

| Melting Point | 48 - 64 °C | [7][8][10] |

| Boiling Point | 253 - 269.1 °C at 760 mmHg | [7][8][11] |

| Water Solubility | Insoluble (<1 mg/mL); Predicted 0.97 g/L | [1][3][10] |

| Organic Solvents | Soluble in DMSO, PEG300, corn oil, benzene, acetone, alcohol | [12] |

| Vapor Pressure | 1.33 hPa at 105 °C | [7] |

| pKa (Acidic) | 10.57 (Predicted) | [1] |

Expert Insights: The waxy, solid nature of the compound at room temperature requires consideration for handling and dissolution processes; heating or sonication may be necessary to facilitate solubilization in formulations[12]. Its very low water solubility and high solubility in oils and organic solvents make it an ideal candidate for protecting lipid-based systems, such as creams, ointments, and oily food matrices, from oxidation. The reported range in melting point can be attributed to the presence of isomeric impurities, as commercial BHA is often a mixture[3].

Part 2: Chemical Stability and Antioxidant Mechanism

The utility of 2-tert-butyl-4-methoxyphenol is defined by its chemical stability, specifically its ability to confer oxidative stability to other materials. This is achieved through a well-understood radical scavenging mechanism.

The Hindered Phenol Mechanism

Oxidative degradation is a chain reaction propagated by highly reactive free radicals (R•). Hindered phenolic antioxidants like BHA function as chain terminators[6]. The process unfolds as follows:

-

Hydrogen Donation: The phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical (R•), neutralizing it and stopping it from propagating the degradation chain.

-

Radical Stabilization: The BHA molecule is converted into a phenoxyl radical. This new radical is significantly stabilized by two key structural features:

-

Resonance: The unpaired electron can delocalize across the aromatic ring.

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the radical center on the oxygen atom, preventing it from reacting with other molecules and propagating a new chain reaction[6]. This steric hindrance is the defining feature that makes it a "hindered" phenol.

-

The resulting phenoxyl radical is stable and unreactive, effectively terminating the oxidative cycle.

Caption: Radical scavenging mechanism of BHA.

Factors Affecting Stability

While inherently designed for stability, 2-tert-butyl-4-methoxyphenol is susceptible to degradation under certain conditions:

-

Thermal Stress: Although stable under normal storage, high temperatures can promote degradation. Studies on related phenols show that thermal decomposition can occur at elevated temperatures (e.g., >150°C)[13].

-

Photostability: Phenolic compounds can be susceptible to degradation upon exposure to UV light[14]. Photolytic degradation can generate colored byproducts and reduce antioxidant efficacy.

-

Chemical Incompatibility: The compound reacts with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides[4][9][10]. Contact with these substances will lead to rapid degradation. The phenolic hydroxyl group is weakly acidic and will react with strong bases.

Part 3: Validated Protocols for Stability Assessment

To ensure scientific integrity, stability testing must be conducted using validated, self-correcting protocols. The following methodologies, adapted from internationally recognized guidelines, provide a robust framework for assessing the stability of 2-tert-butyl-4-methoxyphenol. The core of each protocol is the use of a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from its potential degradants[7][15].

Protocol 3.1: Thermal Stability Assessment (Adapted from OECD Guideline 113)

This protocol uses an accelerated storage test to simulate long-term stability at ambient temperatures[1][9][13].

Causality: Storing a substance at an elevated temperature (e.g., 54-55°C) for a short period (14 days) accelerates potential degradation reactions that would occur over a much longer period (e.g., 1-2 years) at room temperature. This provides a rapid and reliable prediction of shelf-life.

Methodology:

-

Initial Analysis (T=0): Accurately weigh a sample of 2-tert-butyl-4-methoxyphenol. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Analyze this initial sample using a validated, stability-indicating HPLC method to determine the precise initial concentration (Assay value).

-

Sample Preparation for Storage: Place a precisely weighed amount of the substance into a suitable, inert container (e.g., a sealed glass vial).

-

Accelerated Storage: Place the sample in a calibrated oven maintained at 54 ± 1°C for 14 days.

-

Final Analysis (T=14): After 14 days, remove the sample, allow it to cool to room temperature, and prepare it for HPLC analysis in the same manner as the initial sample.

-

Data Evaluation: Compare the final assay value to the initial assay value. The substance is considered thermally stable if the degradation is not more than 5%[1][13]. Also, note any significant changes in physical appearance (e.g., color change).

Sources

- 1. oecd.org [oecd.org]

- 2. www3.paho.org [www3.paho.org]

- 3. researchgate.net [researchgate.net]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. partinchem.com [partinchem.com]

- 7. usp.org [usp.org]

- 8. oecd.org [oecd.org]

- 9. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]

- 10. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 11. library.canberra.edu.au [library.canberra.edu.au]

- 12. ceuaics.ufba.br [ceuaics.ufba.br]

- 13. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uspbpep.com [uspbpep.com]

Potential metabolic pathways of 4-Tert-butyl-2-methoxyphenol in vivo

The following technical guide details the metabolic pathways, bioactivation mechanisms, and experimental characterization of 4-Tert-butyl-2-methoxyphenol.

Content Type: Technical Guide / Whitepaper Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Toxicologists, and Medicinal Chemists.

Executive Summary

4-Tert-butyl-2-methoxyphenol (4-TBM), structurally known as 4-tert-butylguaiacol , is a lipophilic phenolic antioxidant and a specific isomer of the commercially ubiquitous Butylated Hydroxyanisole (BHA) family. Unlike its isomer 3-tert-butyl-4-hydroxyanisole (3-BHA), 4-TBM possesses a guaiacol core (ortho-methoxyphenol) substituted with a tert-butyl group at the para position relative to the hydroxyl group.

This structural distinction dictates a unique metabolic profile dominated by O-demethylation to the bioactive catechol, 4-tert-butylcatechol (TBC) . This guide delineates the transition of 4-TBM from a stable antioxidant to a reactive electrophile via Phase I and II metabolism, providing validated protocols for its interrogation in vivo and in vitro.

Physicochemical & Structural Context

Understanding the substrate's electronic environment is a prerequisite for predicting metabolic attacks.

| Property | Value / Description | Metabolic Implication |

| Chemical Structure | 1-OH, 2-OMe, 4-t-Butyl benzene | Steric bulk at C4 directs metabolism to the alkoxy group. |

| Lipophilicity (LogP) | ~3.5 (Predicted) | High membrane permeability; extensive Phase I metabolism likely. |

| Electronic Effect | Electron-donating (+I) t-Butyl & (+M) OMe | Activates the ring, making it susceptible to oxidation (quinone formation). |

| Key Isomerism | Isomer of BHA (3-BHA/2-BHA) | Guaiacol motif (ortho-OMe) facilitates rapid CYP450 O-demethylation. |

Detailed Metabolic Pathways

The metabolism of 4-TBM is characterized by a "activation-conjugation" push-pull mechanism. The compound undergoes bioactivation to a catechol, which then branches into detoxification (Phase II) or toxicity (Quinone formation).

Phase I: Bioactivation via O-Demethylation

The primary metabolic route is the cleavage of the methyl ether bond catalyzed by Cytochrome P450 enzymes (isoforms CYP2E1 and CYP1A2 are primary candidates for alkyl-guaiacols).

-

Mechanism: The CYP450 heme-oxo species abstracts a hydrogen from the methoxy carbon, forming a hemiacetal intermediate which spontaneously collapses to release formaldehyde and 4-tert-butylcatechol (TBC) .

-

Significance: TBC is a known sensitizer and melanocytotoxic agent. This step represents a "toxification" pathway if the resulting catechol is not rapidly conjugated.

Phase II: Conjugation & Cycling

Once formed, the TBC metabolite or the parent 4-TBM enters Phase II pathways:

-

Sulfation (SULTs): The primary excretion route for TBC in rodent models is sulfation. The hydroxyl group at C1 is sterically less hindered than the C2 position in the parent, but both hydroxyls in TBC are targets.

-

Glucuronidation (UGTs): A secondary clearance pathway, forming bulky, water-soluble glucuronides excreted in urine/bile.

-

Methylation (COMT): Catechol-O-Methyltransferase (COMT) can re-methylate TBC. Interestingly, COMT often exhibits regioselectivity for the meta-hydroxyl group. This creates a futile cycle between 4-TBM and TBC.

Reactive Metabolite Formation (The Quinone Pathway)

The critical safety concern for 4-TBM is the oxidation of its catechol metabolite (TBC).

-

Oxidation: TBC can undergo two-electron oxidation (catalyzed by tyrosinase or auto-oxidation) to form 4-tert-butyl-o-quinone .

-

Toxicity: This o-quinone is a potent Michael acceptor. It reacts covalently with nucleophilic sulfhydryl groups on proteins (cysteines) or glutathione (GSH), leading to oxidative stress and potential haptenization (skin sensitization).

Pathway Visualization

The following diagram maps the transformation of 4-TBM, highlighting the critical junction at the catechol metabolite.

Figure 1: Metabolic map of 4-Tert-butyl-2-methoxyphenol illustrating the bioactivation to catechol and subsequent quinone toxicity vs. conjugation.

Experimental Protocols for Validation

To confirm these pathways, the following self-validating experimental workflows are recommended.

Protocol A: Microsomal Stability & Metabolite ID

Objective: Identify the O-demethylated metabolite (TBC) and assess intrinsic clearance.

-

Incubation System:

-

Matrix: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate: 4-TBM (1 µM and 10 µM final conc).

-

-

Procedure:

-

Pre-incubate microsomes + substrate for 5 min at 37°C.

-

Initiate with NADPH.

-

Sample at 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis (LC-MS/MS):

-

Monitor transition for Parent (M-H)⁻ and TBC (M-H)⁻.

-

Validation Check: Inclusion of a control without NADPH (metabolic stability check) and a positive control (e.g., Dextromethorphan) is mandatory.

-

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the transient o-quinone intermediate.

-

Modifications:

-

Add Glutathione (GSH) at 5 mM to the microsomal incubation mix described in Protocol A.

-

The o-quinone, if formed, will rapidly react with GSH to form a stable conjugate (SG-adduct).

-

-

Detection:

-

Search LC-MS/MS data for [M + GSH - 2H]⁻ or [M + GSH - H2]⁻ mass shifts (typically +305 Da for GSH addition minus 2 Da for oxidation).

-

Interpretation: Presence of the GSH adduct confirms the oxidative bioactivation pathway.

-

Protocol C: Workflow Visualization

Figure 2: Workflow for distinguishing stable metabolites (TBC) from reactive intermediates (Quinones).

Toxicity Implications

The metabolism of 4-TBM is not merely a clearance mechanism but a toxicological switch.

-

Melanocytotoxicity: The metabolite TBC is structurally analogous to endogenous melanogenic precursors. It can hijack the tyrosinase enzyme, leading to "suicide inactivation" of the enzyme or generation of ROS within melanocytes, causing depigmentation (leukoderma).

-

Sensitization: The o-quinone is a hapten. Dermal exposure to 4-TBM can result in allergic contact dermatitis via this metabolic activation.

References

-

Black, S. R., & Mathews, J. M. (2000). Metabolism and disposition of 4-t-butylcatechol in rats and mice. Drug Metabolism and Disposition, 28(1), 1-4.[1]

-

Della Corte, L., Giovannini, M. G., & Sgaragli, G. P. (1984). Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation. Archives of Toxicology, 7, 307-310.

-

Mallinson, S. J., et al. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Proceedings of the National Academy of Sciences, 117(40).

-

Thompson, D. C., et al. (1991). Metabolism of butylated hydroxytoluene to toxic metabolites. Drug Metabolism and Disposition, 19(1).

Sources

Methodological & Application

Technical Evaluation of 4-Tert-butyl-2-methoxyphenol (4-TBMP) as a Lipid Stabilizer

Executive Summary & Chemical Identity[1][2][3][4]

4-Tert-butyl-2-methoxyphenol (CAS: 2210-48-2), often referred to as 4-tert-butylguaiacol , is a hindered phenolic compound structurally related to the commercial food antioxidant Butylated Hydroxyanisole (BHA).[1]

While commercial BHA is a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, the subject compound (4-TBMP) possesses a distinct substitution pattern: a hydroxyl group at C1, a methoxy group at C2, and a tert-butyl group at C4.[1] This specific configuration places the bulky tert-butyl group para to the hydroxyl, potentially altering its volatility, thermal stability, and radical scavenging kinetics compared to standard BHA.

Target Audience: This guide is designed for R&D scientists evaluating 4-TBMP as a novel antioxidant candidate or as a comparative standard in structure-activity relationship (SAR) studies.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-tert-butyl-2-methoxyphenol |

| Common Name | 4-tert-butylguaiacol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Solubility | Soluble in Ethanol, Propylene Glycol, Vegetable Oils; Insoluble in Water |

| Primary Mechanism | Hydrogen Atom Transfer (HAT) |

Mechanism of Action

The antioxidant activity of 4-TBMP relies on the Hydrogen Atom Transfer (HAT) mechanism.[1] The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (

Mechanistic Pathway (DOT Visualization)[1][4]

Figure 1: Mechanism of lipid oxidation inhibition by 4-TBMP via Hydrogen Atom Transfer (HAT).[1]

The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the para-tert-butyl group, preventing it from initiating new oxidation chains.

Protocol 1: Formulation and Incorporation

Unlike water-soluble preservatives, 4-TBMP is lipophilic.[1] Proper dispersion is critical for accurate efficacy testing.[1][2]

Materials:

-

4-Tert-butyl-2-methoxyphenol (Purity >98%)[1]

-

Carrier Solvent: Propylene Glycol (PG) or Food-Grade Ethanol[1]

-

Matrix: Stripped Corn Oil or Lard (Tocopherol-free preferred for baseline testing)[1]

Procedure:

-

Stock Solution Preparation: Dissolve 1.0 g of 4-TBMP in 10 mL of Propylene Glycol to create a 10% (w/v) stock solution. Sonicate at 40°C if necessary to ensure complete dissolution.

-

Dosing: Add the stock solution to the oil matrix to achieve target concentrations of 50, 100, and 200 ppm (mg/kg).

-

Calculation: For 200 ppm in 100g oil, add 200 µL of Stock Solution.

-

-

Homogenization: Mix the oil samples under nitrogen headspace at 50°C for 10 minutes to ensure uniform distribution without inducing pre-oxidation.

Protocol 2: Accelerated Oxidation Test (Schaal Oven)

The Schaal Oven Test is the industry standard for evaluating the oxidative stability of fats and oils.[2] It simulates long-term storage by subjecting the sample to elevated temperatures (60-63°C).[1]

Objective: Determine the "Induction Period" (time to rancidity) of 4-TBMP stabilized oil vs. Control.

Workflow Diagram

Figure 2: Workflow for the Schaal Oven Accelerated Oxidation Test.

Detailed Steps:

-

Incubation: Place 50g of treated oil in open 100mL glass beakers (high surface-to-volume ratio). Place in a forced-air oven at 63 ± 1°C .

-

Sampling: Remove 2g aliquots every 24 hours.

-

Peroxide Value (PV) Determination (AOCS Cd 8b-90):

-

Calculation:

[1]

Acceptance Criteria: The antioxidant is considered effective if it extends the time to reach a PV of 20 meq/kg by at least 2x compared to the control.

Protocol 3: Stability Tracking via HPLC[1][4]

To verify that 4-TBMP is not degrading prematurely or evaporating, its concentration must be monitored during thermal processing.[1]

Method: High-Performance Liquid Chromatography (HPLC-UV).[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150mm, 5µm) |

| Mobile Phase | Methanol:Water (85:15 v/v) with 1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Characteristic phenol absorption) |

| Injection Vol | 20 µL |

| Run Time | 15 minutes |

Sample Prep: Extract 1g of oil with 5mL Methanol. Vortex, centrifuge at 5000rpm for 5 min. Inject supernatant.[1][2][3]

Data Interpretation & Expected Results

When evaluating 4-TBMP, organize data into a comparative stability table.

Hypothetical Data Structure (for reporting):

| Treatment | Concentration (ppm) | Induction Period (Days to PV=20) | Protection Factor (PF) |

| Control (No AOX) | 0 | 4.5 | 1.0 |

| BHA (Standard) | 200 | 18.0 | 4.0 |

| 4-TBMP (Test) | 200 | Experimental Value |

Interpretation:

-

PF > 3.0: High efficacy, suitable for commercial preservation.[1]

-

SAR Insight: If 4-TBMP shows lower efficacy than BHA, it may be due to the para-tert-butyl group providing less effective steric shielding of the phenoxy radical compared to the ortho-tert-butyl group in commercial BHA.[1]

Safety & Toxicological Considerations (Critical)

Warning: While 4-TBMP is an isomer of BHA, its safety profile is distinct.[1]

-

Depigmentation Risk: Para-substituted phenols (like 4-tert-butylphenol) are known to be melanocytotoxic, potentially causing chemical leukoderma (skin depigmentation).[1]

-

Regulatory Status: Unlike BHA (E320), 4-TBMP is not a standard GRAS (Generally Recognized As Safe) food additive in many jurisdictions.[1]

-

Handling: All experiments must be conducted in a fume hood. Avoid skin contact.[1][2]

Recommendation: This compound should be treated as a Research Grade candidate. Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are required before considering human consumption applications.

References

-

American Oil Chemists' Society (AOCS). (2017).[1][2] Official Methods and Recommended Practices of the AOCS: Method Cd 8b-90 (Peroxide Value). AOCS Press.[1][2] Link

-

Eastman Chemical Company. (2020).[1][2] Schaal Oven Storage Stability Test: Evaluating Antioxidant Effectiveness. Eastman Technical Guides. Link

-

National Toxicology Program (NTP). (1992).[1][4][2] Toxicology and Carcinogenesis Studies of Butylated Hydroxyanisole (CAS No. 25013-16-5). Technical Report Series No. 104. Link[1]

-

Vanhoenacker, G., et al. (2010).[1] Ultrafast analysis of synthetic antioxidants in vegetable oils using the Agilent 1290 Infinity LC system. Agilent Technologies Application Note. Link

-

Medallion Labs. (2020).[1][2][6] How Professional Food Scientists Test Lipids, Fats and Oil. Link

Sources

- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. agilent.com [agilent.com]

- 4. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medallionlabs.com [medallionlabs.com]

Application Notes and Protocols for the Stabilization of Polymers using 4-Tert-butyl-2-methoxyphenol

Introduction: Combating Polymer Degradation

Polymers are integral to a vast array of applications, from medical devices and drug delivery systems to everyday consumer products. However, their long-term performance and stability are often compromised by degradation processes initiated by heat, light, and oxygen. This degradation manifests as undesirable changes in physical and chemical properties, including discoloration, loss of mechanical strength, and embrittlement. To counteract these effects, antioxidants are incorporated into polymer matrices.

This guide provides a detailed technical overview of 4-tert-butyl-2-methoxyphenol , a high-performance hindered phenolic antioxidant, and its application in the stabilization of polymers. As a primary antioxidant, its principal function is to interrupt the radical chain reactions that lead to polymer degradation. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present data on its performance, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing this effective stabilizer.

Physicochemical Properties of 4-Tert-butyl-2-methoxyphenol

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆O₂ | [1] |

| Molar Mass | 180.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and toluene; insoluble in water. | [1] |

Mechanism of Action: A Hindered Phenolic Antioxidant

The efficacy of 4-tert-butyl-2-methoxyphenol as a polymer stabilizer lies in its chemical structure as a hindered phenolic antioxidant. The bulky tert-butyl group adjacent to the hydroxyl group on the aromatic ring plays a crucial role in its function.

The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive free radical (R• or ROO•) that is propagating the degradation of the polymer chain. This process is known as radical scavenging.

The Auto-Oxidation Cycle of Polymers

Polymer degradation is often a cyclic process known as auto-oxidation. It can be broadly divided into three stages:

-

Initiation: The formation of initial free radicals (R•) on the polymer backbone due to heat, UV radiation, or mechanical stress.

-

Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Interruption of the Auto-Oxidation Cycle by 4-Tert-butyl-2-methoxyphenol

4-tert-butyl-2-methoxyphenol interrupts this destructive cycle during the propagation stage. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a phenoxy radical.

The resulting phenoxy radical is significantly stabilized by two key features:

-

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring, reducing its reactivity.

-

Steric Hindrance: The bulky tert-butyl group sterically hinders the oxygen atom of the phenoxy radical, preventing it from participating in further chain-propagating reactions.

This stabilized phenoxy radical is unable to abstract a hydrogen atom from the polymer backbone, effectively terminating the degradation cycle.

Mechanism of polymer stabilization by 4-tert-butyl-2-methoxyphenol.

Synergistic Stabilization with Secondary Antioxidants

While 4-tert-butyl-2-methoxyphenol is an effective primary antioxidant, its performance can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. This combined effect is known as synergism.

Secondary antioxidants function by a different mechanism: they decompose the hydroperoxides (ROOH) formed during the auto-oxidation cycle into non-radical, stable products. By eliminating these hydroperoxides, they prevent their breakdown into new, chain-propagating radicals.

The combination of a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer) provides a comprehensive stabilization system that is more effective than either component alone.

Experimental Protocols for Performance Evaluation

To assess the efficacy of 4-tert-butyl-2-methoxyphenol in stabilizing a polymer, a series of standardized tests can be performed. The following protocols are based on a model system using polypropylene (PP), a widely used thermoplastic susceptible to oxidative degradation.

Protocol 1: Sample Preparation by Melt Compounding

This protocol describes the incorporation of 4-tert-butyl-2-methoxyphenol into polypropylene using a laboratory-scale twin-screw extruder.

Materials and Equipment:

-

Polypropylene (PP) powder or pellets (unstabilized)

-

4-tert-butyl-2-methoxyphenol powder

-

Laboratory-scale twin-screw extruder with a temperature-controlled barrel

-

Strand pelletizer

-

Compression molding machine

-

Analytical balance

Procedure:

-

Pre-blending: Accurately weigh the required amounts of PP and 4-tert-butyl-2-methoxyphenol to achieve the desired final concentration (e.g., 0.1%, 0.25%, 0.5% w/w). A control sample with no antioxidant should also be prepared. Thoroughly dry-blend the components in a sealed container.

-

Extrusion: Set the temperature profile of the twin-screw extruder appropriate for polypropylene (e.g., 180-220°C from feed zone to die).

-

Compounding: Feed the pre-blended mixture into the extruder at a constant rate. The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer.

-

Homogenization: For optimal homogeneity, the pelletized compound can be passed through the extruder a second time.

-

Specimen Preparation: The compounded pellets are then compression molded into plaques of the desired thickness for subsequent testing (e.g., 1 mm for color and mechanical testing, thin films for OIT).

Sources

4-Tert-butyl-2-methoxyphenol as a reference standard for chromatography techniques

This Application Note and Protocol guide details the use of 4-Tert-butyl-2-methoxyphenol (CAS: 37987-27-2), also known as 4-tert-butylguaiacol , as a reference standard.

Important Technical Distinction: This compound is distinct from the common antioxidant BHA (Butylated Hydroxyanisole), which is a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol. The structural isomerism is critical for chromatographic separation, particularly in impurity profiling and metabolite analysis.

Introduction & Significance

4-Tert-butyl-2-methoxyphenol (4-TBM) serves as a critical reference standard in three primary domains:

-

Impurity Profiling: As a structural isomer impurity in the synthesis of BHA (E320) and other phenolic antioxidants.

-

Metabolite Tracking: A key intermediate in the biodegradation of 4-tert-butylphenol and related alkylphenols in environmental samples.

-

Flavor & Fragrance Analysis: Used to quantify specific smoky/phenolic notes in complex matrices (e.g., smoked foods, wines) where guaiacol derivatives are prevalent.

Unlike simple phenols, the steric hindrance of the para-tert-butyl group combined with the ortho-methoxy group requires specific chromatographic conditions to prevent peak tailing and ensure resolution from positional isomers.

Chemical Profile

| Parameter | Specification |

| IUPAC Name | 4-tert-butyl-2-methoxyphenol |

| Common Name | 4-tert-butylguaiacol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| pKa (Predicted) | ~10.3 (Phenolic OH) |

| LogP | ~3.5 (Lipophilic) |

| Solubility | Soluble in Methanol, Acetonitrile, Ethanol; Insoluble in Water |

Isomer Differentiation Strategy

Before beginning analysis, it is vital to confirm the separation of 4-TBM from its BHA isomers. The following diagram illustrates the structural differences that dictate retention time shifts.

Caption: Structural comparison showing the positional variation of the tert-butyl and methoxy groups, which drives selectivity in C18 and Phenyl-Hexyl columns.

Method A: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Recommended for: Purity assay, formulation analysis, and high-concentration environmental samples.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Column: C18 (Octadecyl) end-capped column.

-

Specification: 150 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent).

-

Reasoning: The high carbon load provides sufficient retention for the lipophilic tert-butyl group, while end-capping reduces silanol interactions with the phenolic hydroxyl.

-

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Note: Acidification is crucial to keep the phenol protonated (neutral), preventing peak broadening.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm (Primary) and 220 nm (Secondary confirmation).

Gradient Program

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Acetonitrile) | Mode |

| 0.0 | 70 | 30 | Isocratic Hold |

| 2.0 | 70 | 30 | Start Gradient |

| 12.0 | 10 | 90 | Linear Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 70 | 30 | Re-equilibration |

| 20.0 | 70 | 30 | End |

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Weigh 10.0 mg of 4-TBM reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol .

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (Initial ratio: 70:30 Water:ACN).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for: Trace analysis, complex matrices (oils, biological fluids), and definitive structural confirmation.

Instrument Parameters

-

System: GC coupled with Single Quadrupole MS.

-

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (for trace) or Split 10:1 (for assay).

-

Temperature: 250°C.

-

Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60 | 1.0 |

| Ramp 1 | 15 | 200 | 0 |

| Ramp 2 | 5 | 240 | 0 |

| Ramp 3 | 20 | 300 | 3.0 |

Mass Spectrometry Settings

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode:

-

Full Scan: 40–350 m/z (for identification).

-

SIM (Selected Ion Monitoring): Target ions 165 (Base Peak, [M-CH₃]⁺), 180 (Molecular Ion [M]⁺), and 137 .

-

Derivatization (Optional but Recommended)

While 4-TBM can be analyzed directly, derivatization with TMS (Trimethylsilyl) improves peak shape and sensitivity.

-

Reagent: BSTFA + 1% TMCS.

-

Procedure: Mix 100 µL sample extract + 50 µL BSTFA. Incubate at 60°C for 30 mins.

-

Result: Analyte shifts to 4-tert-butyl-2-methoxyphenoxy-TMS .

Experimental Workflow: Extraction from Complex Matrix

For analyzing 4-TBM in oils or biological samples, use this liquid-liquid extraction (LLE) workflow.

Caption: Liquid-Liquid Extraction workflow designed to remove lipid interferences while recovering the phenolic analyte.

Validation Parameters (Acceptance Criteria)

When establishing this method in-house, the following performance metrics should be met:

| Parameter | HPLC-UV Criteria | GC-MS Criteria |

| Linearity (R²) | > 0.999 (Range: 1–100 µg/mL) | > 0.995 (Range: 0.05–10 µg/mL) |

| Retention Time Precision (%RSD) | < 0.5% | < 0.1% |

| Recovery (Spiked Matrix) | 95% – 105% | 85% – 115% |

| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.01 µg/mL (SIM mode) |

| Resolution (Rs) | > 1.5 (vs. BHA isomers) | > 2.0 (vs. Matrix peaks) |

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Silanol interactions with the phenolic -OH.

-

Solution: Ensure mobile phase pH is < 3.0. Use a "base-deactivated" or high-purity silica column.

-

-

Issue: Co-elution with BHA.

-

Cause: Similar hydrophobicity.

-

Solution: Lower the gradient slope (e.g., 0.5% B/min increase). Switch to a Phenyl-Hexyl column which offers pi-pi selectivity differences between the isomers.

-

-

Issue: Low Sensitivity in MS.

-

Cause: Ion source contamination or poor ionization of underivatized phenol.

-

Solution: Perform TMS derivatization (Section 4.4) to increase volatility and ionization efficiency.

-

References

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-tert-butyl-2-methoxyphenol (CAS 37987-27-2).[1][2][3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8456 (BHA Isomers) and CID 56973 (Guaiacol derivatives). Retrieved from [Link]

-

Pollnitz, A. P., et al. (2000). "Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine." Journal of Chromatography A, 874(1), 101-109. (Methodology adapted for tert-butyl analog).[5][6][7][8] Retrieved from [Link]

Sources

- 1. 4-allyl-2-methoxyphenol | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 4-methoxyphenol | Sigma-Aldrich [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 7. dokumen.pub [dokumen.pub]

- 8. WO2019106142A1 - Compositions comprising 4-alkoxyphenol and 2-alkoxyphenol, and process for producing same - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to the Quantitative Analysis of 4-Tert-butyl-2-methoxyphenol in Complex Mixtures

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for the quantitative analysis of 4-tert-butyl-2-methoxyphenol, a principal isomer of the synthetic antioxidant Butylated Hydroxyanisole (BHA), in complex matrices such as food, cosmetics, and pharmaceutical preparations.[1] The accurate determination of this compound is critical for quality control, regulatory compliance, and safety assessment.[2] This guide delves into the prevalent analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method selection, sample preparation, and protocol execution.[2][3] We emphasize the causality behind experimental choices to empower researchers, scientists, and drug development professionals with a robust framework for reliable and reproducible quantification.

Introduction: The Analytical Imperative

4-tert-butyl-2-methoxyphenol is a synthetic phenolic antioxidant widely employed to prevent oxidative degradation in a vast array of consumer products.[4] Its function as a free-radical scavenger makes it invaluable in extending the shelf-life and maintaining the quality of foods, cosmetics, and pharmaceuticals. However, its widespread use and potential health implications necessitate stringent monitoring of its concentration.[5][6]

The analytical challenge lies not only in the detection of the analyte but in its accurate quantification within chemically diverse and often convoluted sample matrices. The presence of structural isomers, particularly 3-tert-butyl-4-methoxyphenol, requires methods with high selectivity.[7] Furthermore, matrix components can interfere with analysis, causing signal suppression or enhancement, a phenomenon known as the matrix effect, which can compromise analytical accuracy.[8][9][10] This guide provides validated protocols to navigate these challenges effectively.

Foundational Step: Strategic Sample Preparation

The cornerstone of accurate quantification is the meticulous extraction and purification of the analyte from the sample matrix. The objective is to isolate 4-tert-butyl-2-methoxyphenol while minimizing co-extraction of interfering substances. The choice of technique is dictated by the physicochemical properties of the matrix.

Extraction Methodologies

-

Liquid-Liquid Extraction (LLE): This is a fundamental technique suitable for liquid samples or homogenized solids.[11] It involves partitioning the analyte between two immiscible liquid phases. For instance, extracting 4-tert-butyl-2-methoxyphenol from an aqueous solution can be achieved using an organic solvent like ethyl acetate or dichloromethane.[11][12] The efficiency of this process is governed by the partition coefficient of the analyte and the pH of the aqueous phase, which should be adjusted to ensure the phenolic hydroxyl group is protonated (non-ionized) to favor partitioning into the organic phase.

-

Solid-Phase Extraction (SPE): SPE is a superior technique for both cleanup and concentration, offering higher recovery rates and cleaner extracts compared to LLE.[13][14] It utilizes a solid sorbent packed into a cartridge to selectively retain the analyte from the liquid sample passed through it. For phenolic compounds, reversed-phase sorbents (e.g., C18-bonded silica) are commonly used.[14] The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate organic solvent.

Caption: General workflow for sample preparation.

Chromatographic Analysis: The Core of Quantification

Chromatographic techniques are the methods of choice for the quantitative analysis of 4-tert-butyl-2-methoxyphenol due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technique for the analysis of less volatile and thermally labile compounds like phenols, without the need for derivatization.[2] Reversed-phase HPLC with UV detection is the most common configuration.

Causality Behind the Method:

-

Stationary Phase: A C18 (octadecylsilane) column is typically used. Its nonpolar nature effectively retains the moderately nonpolar 4-tert-butyl-2-methoxyphenol through hydrophobic interactions.[12]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[15] The ratio is optimized to achieve adequate retention and separation from matrix components.

-

pH Modification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is crucial.[15] It suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte. This leads to better peak shape (less tailing) and more reproducible retention times.

-

Detection: A UV or Diode-Array Detector (DAD) is used. Phenolic compounds exhibit strong UV absorbance, and detection is typically performed at a wavelength around 277 nm.[12]

-

Standard Preparation: Prepare a stock solution of 4-tert-butyl-2-methoxyphenol standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., SPE). Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards to construct a calibration curve. Then, inject the prepared samples.

-

Quantification: Determine the concentration of 4-tert-butyl-2-methoxyphenol in the samples by interpolating their peak areas against the calibration curve.

Caption: Workflow for HPLC-based quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in highly complex matrices.[2][11] The mass spectrometer provides definitive identification of the analyte, which is a significant advantage for regulatory purposes.[2]

Causality Behind the Method:

-

Derivatization: The phenolic hydroxyl group in 4-tert-butyl-2-methoxyphenol is polar and can lead to poor peak shape (tailing) and adsorption on the GC column. To overcome this, a derivatization step is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[12] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.[11]

-